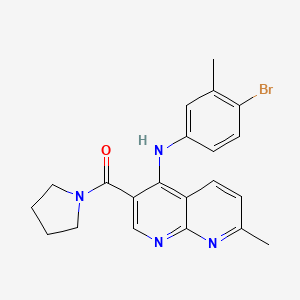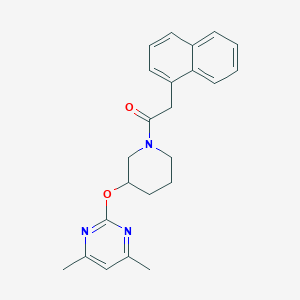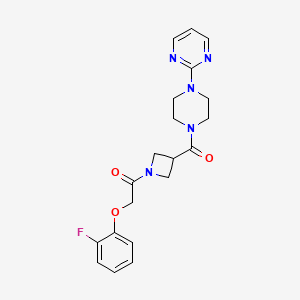![molecular formula C13H21NO3 B2380449 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole CAS No. 1365570-27-9](/img/structure/B2380449.png)
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole is a chemical compound with the molecular formula C13H23NO3. It is known for its unique structure, which includes a hexahydrocyclopenta[C]pyrrole ring system with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
The synthesis of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hexahydrocyclopenta[C]pyrrole ring: This can be achieved through a cyclization reaction of appropriate precursors under specific conditions.
Introduction of the hydroxymethyl group: This step involves the addition of a hydroxymethyl group to the ring system, often through a hydroxymethylation reaction.
Protection with the Boc group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group to yield the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid under appropriate conditions.
Reduction: The compound can be reduced to modify the ring system or the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound is studied for its potential biological activities and as a building block for drug development.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions .
Comparison with Similar Compounds
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole can be compared with other similar compounds, such as:
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[B]pyrrole: Similar structure but with a different ring system.
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[D]pyrrole: Another isomer with a different ring configuration.
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[E]pyrrole: Similar compound with variations in the ring system and functional groups.
The uniqueness of this compound lies in its specific ring system and the presence of both the hydroxymethyl and Boc groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNJMGKDWQLIJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2380366.png)


![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2380369.png)

![7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380375.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2380376.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2380379.png)
![1-(3-chloro-4-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2380380.png)
![N-{2-[(4-methoxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2380382.png)
![2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride](/img/structure/B2380385.png)

![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)
